N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 863667-93-0
VCID: VC4991838
InChI: InChI=1S/C13H15N3OS/c1-7-4-10(12-6-18-13(14)16-12)11(5-8(7)2)15-9(3)17/h4-6H,1-3H3,(H2,14,16)(H,15,17)
SMILES: CC1=CC(=C(C=C1C)NC(=O)C)C2=CSC(=N2)N
Molecular Formula: C13H15N3OS
Molecular Weight: 261.34

N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide

CAS No.: 863667-93-0

Cat. No.: VC4991838

Molecular Formula: C13H15N3OS

Molecular Weight: 261.34

* For research use only. Not for human or veterinary use.

N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide - 863667-93-0

Specification

CAS No. 863667-93-0
Molecular Formula C13H15N3OS
Molecular Weight 261.34
IUPAC Name N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide
Standard InChI InChI=1S/C13H15N3OS/c1-7-4-10(12-6-18-13(14)16-12)11(5-8(7)2)15-9(3)17/h4-6H,1-3H3,(H2,14,16)(H,15,17)
Standard InChI Key IJPWXOAGEMOAAC-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C)NC(=O)C)C2=CSC(=N2)N

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide reflects its core structure:

  • A phenyl ring with methyl groups at positions 4 and 5.

  • A 2-amino-1,3-thiazol-4-yl group at position 2 of the phenyl ring.

  • An acetamide (-NHCOCH3_3) substituent on the nitrogen atom of the thiazole ring.

The molecular formula is C13_{13}H15_{15}N3_3OS, with a molecular weight of 261.34 g/mol .

Structural Characterization

Key structural features include:

  • Thiazole Ring: A five-membered heterocycle containing nitrogen and sulfur atoms, which contributes to electronic delocalization and hydrogen-bonding capabilities .

  • Dimethylphenyl Group: The 4,5-dimethyl substitution on the phenyl ring enhances lipophilicity, potentially improving membrane permeability .

  • Acetamide Linker: Provides hydrogen-bond donor/acceptor sites, facilitating interactions with biological targets.

The compound’s SMILES notation is CC1=C(C(=C(C=C1)C)N)C2=CSC(=N2)N, and its InChIKey is KKLSUTRDVOKALN-UHFFFAOYSA-N .

Synthesis and Physicochemical Properties

Synthetic Pathways

While no direct synthesis route for this compound is documented, analogous thiazole-acetamide derivatives are typically synthesized through:

  • Cyclocondensation Reactions:

    • Reaction of thiourea derivatives with α-haloketones to form the thiazole core .

    • Example: 4-(2-Amino-1,3-thiazol-4-yl)phenyl intermediates are coupled with acetamide groups via nucleophilic substitution .

  • Coupling Strategies:

    • Suzuki-Miyaura cross-coupling to attach aromatic rings to the thiazole moiety .

Physicochemical Properties

Based on structurally related compounds :

PropertyValue/Description
logP~3.6 (indicative of moderate lipophilicity)
Hydrogen Bond Donors1 (NH group of acetamide)
Hydrogen Bond Acceptors3 (thiazole N, acetamide O, NH)
Polar Surface Area~33 Ų
SolubilityLow aqueous solubility, soluble in DMSO or DMF

Biological Activity and Structure-Activity Relationships (SAR)

Anticancer Activity

Compounds with similar scaffolds show promising cytotoxicity:

  • IC50_{50} Values: 1.9–23.3 µM against glioblastoma (U251) and melanoma (WM793) cell lines.

  • Targets: Interaction with Bcl-2 family proteins to induce apoptosis.

SAR Insights

Key structural determinants of activity include:

Structural FeatureImpact on Bioactivity
Thiazole RingEssential for electronic interactions with target proteins
4,5-DimethylphenylEnhances lipophilicity and membrane penetration
Acetamide GroupFacilitates hydrogen bonding with enzymatic active sites

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